molecular formula C8H10N2O2 B1619282 1-(4-Hydroxyphenyl)-3-methylurea CAS No. 38652-14-1

1-(4-Hydroxyphenyl)-3-methylurea

Cat. No. B1619282
CAS RN: 38652-14-1
M. Wt: 166.18 g/mol
InChI Key: FREZYOGUJGWALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxyphenyl)-3-methylurea is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-Hydroxyphenyl)-3-methylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-Hydroxyphenyl)-3-methylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxyphenyl)-3-methylurea including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

38652-14-1

Product Name

1-(4-Hydroxyphenyl)-3-methylurea

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-3-methylurea

InChI

InChI=1S/C8H10N2O2/c1-9-8(12)10-6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H2,9,10,12)

InChI Key

FREZYOGUJGWALW-UHFFFAOYSA-N

SMILES

CNC(=O)NC1=CC=C(C=C1)O

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)O

Other CAS RN

38652-14-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl isocyanate (6 g) in acetonitrile (10 ml) was added dropwise to a solution of 4-aminophenol (10.9 g) in N,N-dimethylformamide (50 ml) at 10° C. to 20° C. The mixture was stirred at 25° C. to 35° C. for 12 hours and evaporated under reduced pressure. Water (100 ml) was added to the resulting syrup and the mixture was stirred for 30 minutes. The mixture became thick in the course of stirring. The solid substance was collected by filtration, washed with cold water and recrystallized from aqueous alcohol to give 8.6 g of N-(4-hydroxyphenyl)-N'-methylurea of melting point 169°-171° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.